Hydrophobicity (logP) Differentiation
High-Strength Differential Evidence is Not Available. The calculated partition coefficient (XLogP3) for 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is 1.6, which dictates its lipophilicity and, consequently, its membrane permeability and solubility profile in biological assays [1]. This value distinguishes it from its unsubstituted parent, 1H-indole-3-carboxylic acid, which has a lower computed logP of approximately 1.2 [2]. However, these values are computationally derived and are not based on direct, quantitative, experimental head-to-head comparison under standardized conditions. Therefore, this evidence is downgraded to Class-level inference.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 1.6 (XLogP3) |
| Comparator Or Baseline | 1H-Indole-3-carboxylic acid: ~1.2 (logP) |
| Quantified Difference | Approximately 0.4 units higher logP |
| Conditions | Computational prediction |
Why This Matters
This difference in logP influences the compound's behavior in partitioning-based purification and its potential as a starting point for designing analogs with improved drug-like properties.
- [1] Kuujia. (2025). Cas no 71982-15-5 (5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid). View Source
- [2] PubChem. (n.d.). Indole-3-carboxylic acid. National Center for Biotechnology Information. View Source
